

Development of a Long-Acting Injectable Formulation of Elsulfavirine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elsulfavirine*

Cat. No.: *B1671185*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsulfavirine, a prodrug of the potent non-nucleoside reverse transcriptase inhibitor (NNRTI) VM-1500A, has been successfully developed as a long-acting injectable (LAI) formulation to improve treatment adherence and efficacy for individuals with HIV-1. This technical guide provides a comprehensive overview of the development of the LAI formulation of **Elsulfavirine**'s active moiety, VM-1500A, consolidating available preclinical and clinical data. The guide details the formulation characteristics, experimental methodologies, and pharmacokinetic outcomes, offering a core resource for researchers and professionals in the field of drug development.

Introduction

Elsulfavirine (brand name Elpida®) is a novel NNRTI that, upon oral administration, is rapidly converted to its active metabolite, VM-1500A.[1][2] VM-1500A exhibits a long plasma half-life of approximately 7.5 to 9 days, making it an ideal candidate for long-acting formulations.[1][3] The development of a long-acting injectable aims to provide a less frequent dosing regimen, potentially once-monthly or even less frequently, which can significantly enhance patient compliance and, consequently, therapeutic outcomes in the management of HIV-1 infection.[4][5] The LAI formulation is based on a nanosuspension of VM-1500A.[3]

Formulation Development and Characteristics

The long-acting injectable formulation of VM-1500A is an aqueous nanosuspension developed to ensure slow release and sustained therapeutic concentrations of the drug.

Formulation Composition

While the specific types and concentrations of surfactants used in the final formulation are proprietary and not publicly disclosed, the development involved screening different surfactants and drug-to-surfactant ratios.[6] The nanosuspension was prepared by wet milling, a top-down approach to particle size reduction.[6]

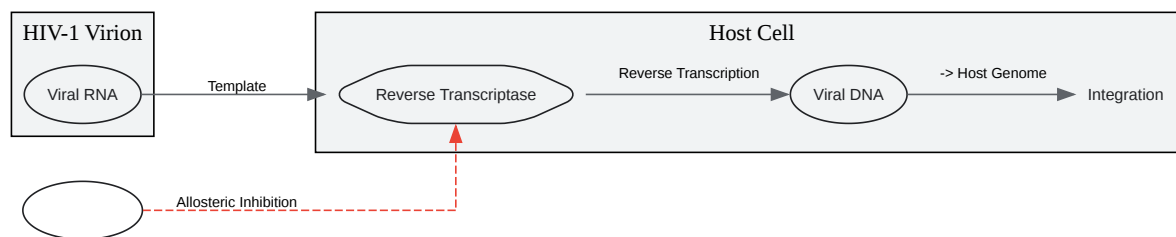
Physicochemical Properties

The key physicochemical properties of the VM-1500A nanosuspension are summarized in the table below.

Parameter	Value	Reference
Particle Size (Z-Average)	380 - 450 nm	[6]
Cryoprotectant	Sucrose (found to reduce particle aggregation compared to mannitol)	[6]
Resuspendability	Readily resuspendable	[6]
Syringeability	Easily syringeable	[6]

Mechanism of Action of VM-1500A

VM-1500A is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.



[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathway of VM-1500A's inhibitory action on HIV-1 reverse transcriptase.

Preclinical Development

The preclinical evaluation of the VM-1500A long-acting injectable formulation was primarily conducted in beagle dogs to assess its pharmacokinetics and safety.

Experimental Protocol: Pharmacokinetic Study in Beagle Dogs

- Study Animals: Beagle dogs.[6]
- Dose and Administration: A single 10 mg/kg dose of the VM-1500A LAI formulation was administered via intramuscular (IM) or subcutaneous (SC) injection. Three animals were studied per route of administration.[6]
- Sample Collection: Blood samples were collected frequently for up to 72 hours post-administration and then weekly for up to 3 months.[6]
- Bioanalytical Method: Plasma concentrations of **Elsulfavirine** and VM-1500A were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] Specific parameters of the LC-MS/MS method, such as the column type, mobile phase, and mass transitions, are not publicly available.

Preclinical Pharmacokinetic Data

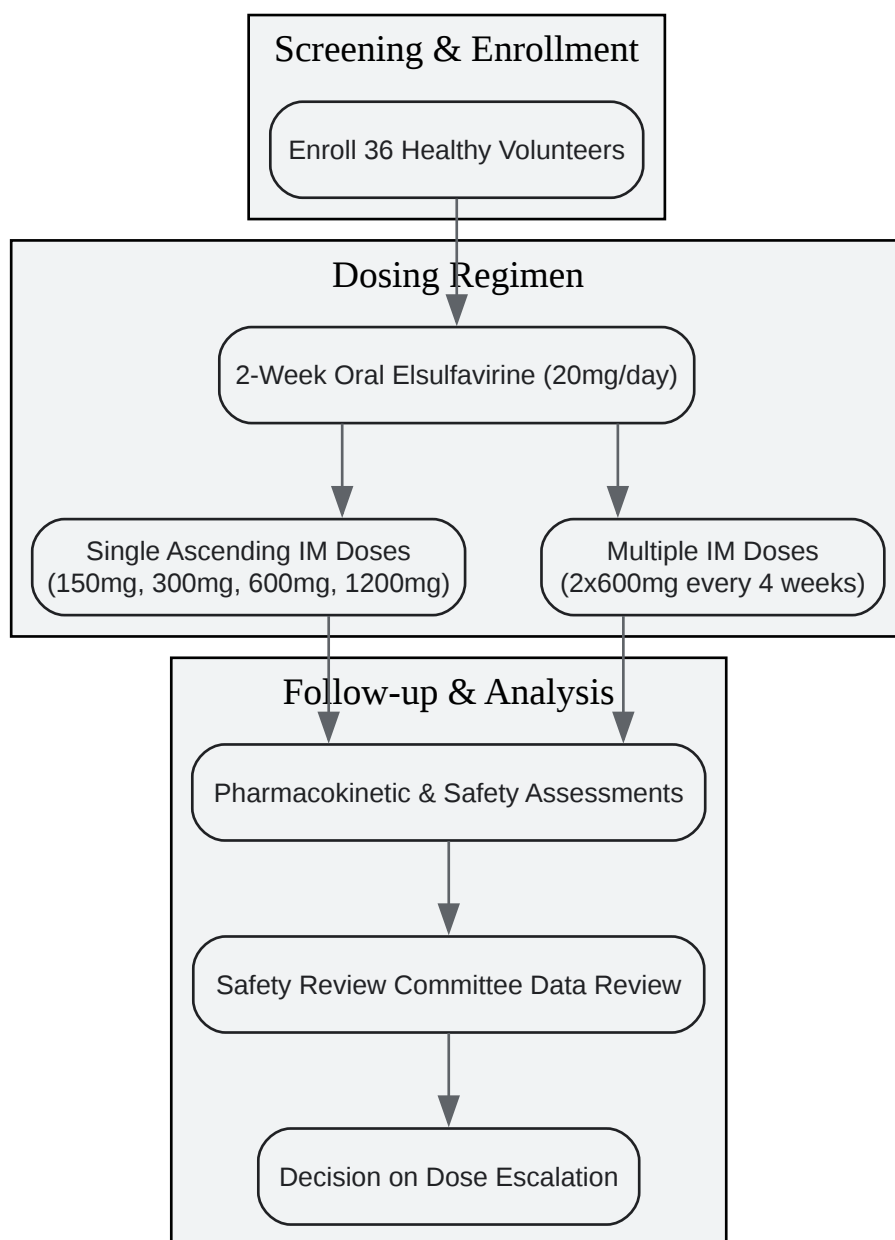
Following a single 10 mg/kg intramuscular or subcutaneous injection of the VM-1500A LAI in beagle dogs, plasma concentrations of VM-1500A were sustained for an extended period. Multiple monthly dosing in dogs resulted in persistent plasma levels of VM-1500A above the effective target levels, with dose-related increases in trough concentrations.^[1] Pharmacokinetic modeling based on these results suggested that administration once every quarter could be sufficient to achieve consistent and efficacious plasma exposures of VM-1500A.^[1]

Clinical Development

The clinical development program for the VM-1500A LAI has progressed through Phase 1 and into Phase 2a studies, evaluating the safety, tolerability, and pharmacokinetics in humans.

Experimental Protocol: Phase 1 Clinical Trial

- Study Design: An open-label, single-center, single and multiple ascending dose study.^{[1][7]}
- Participants: Healthy, HIV-uninfected adult volunteers.^[1] A total of 36 volunteers were planned to be enrolled across 6 dosing cohorts.^{[1][8]}
- Dosing Regimen:
 - Oral Run-in: Participants received a daily oral dose of 20 mg **Elsulfavirine** for two weeks prior to the injection.^{[1][8]}
 - Single Ascending Doses (IM): 150 mg (n=3), 300 mg (n=6), 600 mg (n=6), and 1200 mg (administered as a double injection of 600 mg, n=6).^[9]
 - Multiple Doses (IM): Two injections of 600 mg (administered as two double injections of 300 mg, n=6) every 4 weeks.^[9]
- Pharmacokinetic Assessments: Blood samples were collected to determine the pharmacokinetic profile of VM-1500A.
- Safety Assessments: Monitoring of adverse events (AEs) and other safety parameters.



[Click to download full resolution via product page](#)

Figure 2: Workflow of the Phase 1 clinical trial for the VM-1500A long-acting injectable.

Clinical Pharmacokinetic and Safety Data

The Phase 1 study demonstrated that the VM-1500A LAI was well-tolerated with an acceptable pharmacokinetic profile.^[7]

Pharmacokinetic Results:

- Pharmacokinetic parameters showed dose-proportionality across the tested dose range.[7]
- A single 1200 mg injection maintained a median plasma trough concentration for 35 days.[7]
- Two consecutive monthly injections of 600 mg resulted in drug accumulation in the plasma. [7]
- Modeling of the data from a 300 mg double injection suggested that therapeutic levels could be maintained for at least 4 weeks after a single dose and for 8 weeks or longer after multiple doses.[4]

The median plasma concentrations of VM-1500A at 28 days post-single injection are presented in the table below.

Dose Level	Median Plasma Concentration at Day 28 (ng/mL)	Range (ng/mL)	Reference
150 mg	25	14 - 25	[7]
300 mg	22	17 - 28	[7]
600 mg	49	34 - 64	[7]
1200 mg	74	55 - 87	[7]

Safety Results:

- No serious adverse events or deaths were reported.[7]
- Most adverse events were mild (Grade 1) and resolved.[7]
- There were no discontinuations due to adverse events.[4]

Phase 2a Clinical Trial

Following the promising results from the Phase 1 study, a randomized Phase 2a clinical trial was initiated to evaluate the efficacy, safety, and optimal dose of multiple injections of VM-

1500A-LAI in virally suppressed, HIV-positive patients.[4] This study compares the LAI formulation to the marketed once-daily oral regimen of Elpida®.[4]

Conclusion

The development of a long-acting injectable nanoformulation of VM-1500A, the active metabolite of **Elsulfavirine**, represents a significant advancement in HIV-1 therapy. Preclinical and clinical studies have demonstrated that the LAI formulation is well-tolerated and provides sustained plasma concentrations of VM-1500A, supporting a monthly or less frequent dosing interval. The ongoing Phase 2a study will provide further insights into the efficacy of this formulation in maintaining viral suppression. This technical guide summarizes the key data and methodologies that have underpinned the successful development of this promising long-acting antiretroviral therapy. Further research and publication of detailed formulation and bioanalytical methods will be of great value to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Viriom Initiates Phase 1 Clinical Trial of Once Monthly Injectable HIV Treatment [prnewswire.com]
- 2. VM-1500A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. chemrar.ru [chemrar.ru]
- 4. Viriom Announces Initiation of Phase 2 Study Investigating Efficacy of Intramuscular Long-Acting Injectable Nanoformulation of VM1500A in HIV-Infected Patients — Viriom [viriom.com]
- 5. Viriom to Present Pre-Clinical Studies with Elsulfavirine/VM1500A Long-Acting Parenteral and Oral Formulations at the International Conference on HIV/AIDS, STDs & STIs 2018 — Viriom [viriom.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. croiconference.org [croiconference.org]

- 8. Viriom initiates Phase I VM1500A trial in HIV-uninfected subjects [clinicaltrialsarena.com]
- 9. Viriom Announces Initiation of Phase 2 Study Investigating Efficacy of Intramuscular Long-Acting Injectable Nanoformulation of VM1500A in HIV-Infected Patients [prnewswire.com]
- To cite this document: BenchChem. [Development of a Long-Acting Injectable Formulation of Elulfavirine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671185#long-acting-injectable-formulation-of-elulfavirine-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com